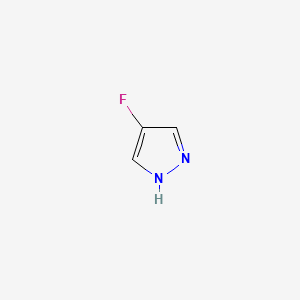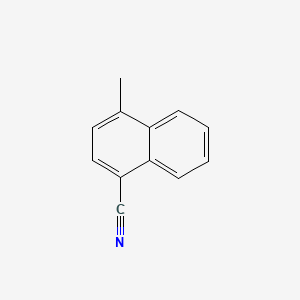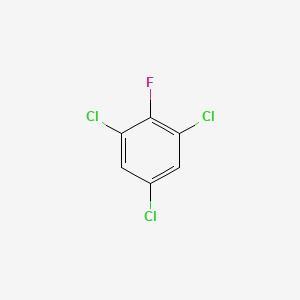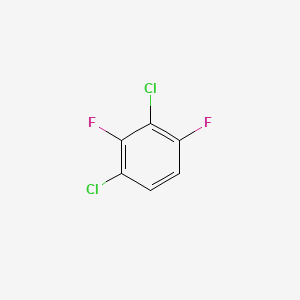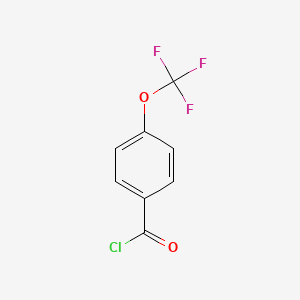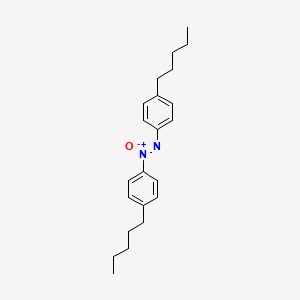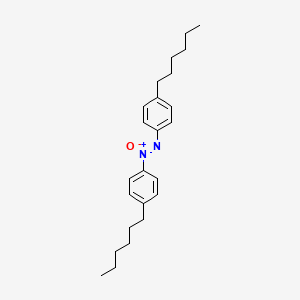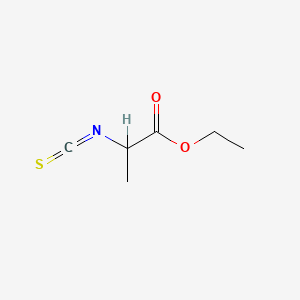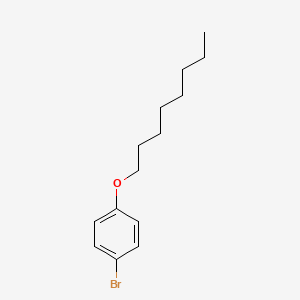
p-Bromophenyl octyl ether
Descripción general
Descripción
P-Bromophenyl octyl ether is an organic compound with the molecular formula C14H21BrO . It is commonly used as a solvent in various scientific experiments.
Molecular Structure Analysis
The molecular structure of p-Bromophenyl octyl ether consists of a bromophenyl group attached to an octyl group via an ether linkage . The IUPAC Standard InChIKey for this compound is UVBFFPZGOOKWNR-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Mass Spectrometry Analysis
p-Bromophenyl octyl ether: is used in mass spectrometry to help identify and quantify the molecular composition of chemical compounds. The mass spectrum of this compound provides valuable data for researchers to analyze its structure and fragmentation patterns .
Synthesis of Biomass-Derived Ethers
This compound plays a role in the synthesis of biomass-derived ethers, which are considered as potential alternatives for fuels and lubricants. The etherification process involving p-Bromophenyl octyl ether contributes to the development of sustainable chemistry practices .
Heterogeneous Catalysis
In the field of heterogeneous catalysis, p-Bromophenyl octyl ether can be utilized as an intermediate or a reactant. Its properties facilitate the catalytic processes that are crucial for the conversion of biomass into valuable chemicals .
Organic Polymer Synthesis
p-Bromophenyl octyl ether: is involved in the creation of porous organic polymers. These polymers have a wide range of applications, including gas storage, separation technologies, and catalysis .
Mecanismo De Acción
Mode of Action
Ethers in general are known to undergo cleavage of the c–o bond when exposed to strong acids . During this acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .
Biochemical Pathways
The cleavage of ethers can lead to the formation of alcohols and alkyl halides , which can further participate in various biochemical reactions.
Result of Action
The cleavage of ethers can lead to the formation of alcohols and alkyl halides , which can have various effects depending on their specific structures and the biological context.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of p-Bromophenyl octyl ether. Factors such as pH, temperature, and the presence of other chemicals can affect its reactivity and the rate at which it undergoes reactions .
Propiedades
IUPAC Name |
1-bromo-4-octoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrO/c1-2-3-4-5-6-7-12-16-14-10-8-13(15)9-11-14/h8-11H,2-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBFFPZGOOKWNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50242392 | |
| Record name | p-Bromophenyl octyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50242392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Bromophenyl octyl ether | |
CAS RN |
96693-05-9 | |
| Record name | p-Bromophenyl octyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096693059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Bromophenyl octyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50242392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

